![molecular formula C15H11FN2O B2631560 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-03-1](/img/structure/B2631560.png)

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

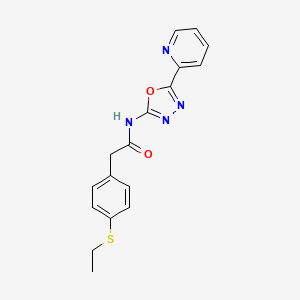

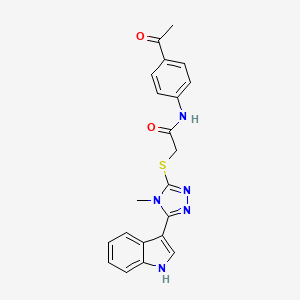

“2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular weight of 201.2 . It is recognized as a scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Molecular Structure Analysis

Imidazopyridine is a fused bicyclic 5–6 heterocycle. It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 88 - 90°C . It has a molecular weight of 201.2 .Applications De Recherche Scientifique

Synthesis of Imidazo[1,2-a]pyridines

The compound, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, is a variant of the imidazo[1,2-a]pyridine compounds. These compounds can be synthesized in an aqueous environment without any deliberate catalyst addition. Such syntheses yield methylimidazo[1,2-a]pyridines and other variants like imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline. Additionally, intramolecular aminooxygenation facilitated by Ag-catalysis can produce imidazo[1,2-a]pyridine-3-carbaldehydes, demonstrating the versatility in creating various derivatives and structural forms of these compounds (Mohan et al., 2013).

Fluorescent Molecular Rotor Studies

Another significant application involves fluorescent molecular rotors (FMRs) synthesized by condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These FMRs exhibit significant viscosity sensing properties and fluorescence intensity enhancement in viscous environments, making them potential candidates for biological and chemical sensors (Jadhav & Sekar, 2017).

Catalytic Activities

Compounds with the imidazo[1,2-a]pyridine moiety, similar in structure to the compound of interest, have shown effectiveness as catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone. This catalytic activity is influenced by the nature of the ligand, the transition metals used, ion salts, and the concentration of the complex, indicating the potential of these compounds in catalytic applications (Saddik et al., 2012).

Computational Studies and Corrosion Inhibition

The compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, structurally similar to the compound of interest, has been examined for its corrosion inhibition properties. Studies involving potentio dynamic polarization and impedance spectroscopy, along with density functional theory (DFT) calculations, indicate its potential as a corrosion inhibitor. The results suggest that the compound may act as a mixed-type inhibitor, adhering to surfaces through specific atoms and pi-electrons in its structure (Ech-chihbi et al., 2017).

Safety and Hazards

Orientations Futures

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of this compound could be in the development of new drugs and material science applications.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde belongs, are known to interact with various biological targets .

Mode of Action

It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, including oxidation reactions of catechol to o-quinone . This suggests that this compound may also influence similar biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of transition metals can catalyze the functionalization of imidazo[1,2-a]pyridines . .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKAWNIZBUOSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)

![3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2631479.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2631481.png)

![tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2631485.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)

![4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B2631493.png)